

Overcoming processing challenges with Pigment Red 166 in plastics

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Compound of Interest		
Compound Name:	Pigment Red 166	
Cat. No.:	B1436591	Get Quote

Technical Support Center: Pigment Red 166 in Plastics

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with **Pigment Red 166** in plastics.

Troubleshooting Guides

This section addresses common processing challenges encountered when using **Pigment Red 166**.

- 1. Issue: Poor Dispersion (Color Streaks, Specks, or Agglomerates)
- Q: My final plastic part shows color streaks and specks. How can I improve the dispersion of **Pigment Red 166**?

A: Poor dispersion is a common issue that can lead to aesthetic defects and negatively impact mechanical properties. Here are several factors to consider for improving the dispersion of **Pigment Red 166**:

Masterbatch Quality: Ensure the pigment is well-dispersed within the masterbatch carrier.
 The carrier resin should have a melt flow index (MFI) that is equal to or higher than the production resin for good compatibility.



Processing Parameters:

- Temperature: Ensure the processing temperature is within the optimal range for both the
 polymer and the pigment. While **Pigment Red 166** has high heat stability, processing at
 too low a temperature can result in high melt viscosity, hindering dispersion.
- Screw Speed and Design: Use a screw design that imparts sufficient shear to break down pigment agglomerates. Increasing screw speed can improve mixing, but excessive speed may lead to thermal degradation.
- Back Pressure: Increasing back pressure during injection molding can enhance mixing and dispersion.
- Drying: Properly dry both the polymer and the masterbatch to prevent moisture-related defects that can be mistaken for poor dispersion.
- 2. Issue: Warping and Dimensional Instability in HDPE

Q: I am observing significant warping in my injection-molded HDPE parts colored with **Pigment Red 166**. What is the cause and how can I mitigate it?

A: Organic pigments, including **Pigment Red 166**, can act as nucleating agents in semi-crystalline polymers like HDPE.[1][2] This can alter the polymer's crystallization rate and lead to differential shrinkage, resulting in warping.

Troubleshooting Steps:

Optimize Cooling:

- Mold Temperature: A higher mold temperature (within the recommended range for HDPE)
 allows for slower cooling, which can reduce internal stresses.
- Cooling Time: Ensure adequate and uniform cooling time to allow the part to solidify without stress buildup.
- Processing Adjustments:



- Injection Pressure and Speed: Lowering the injection pressure and speed can reduce the orientation of polymer chains and pigment particles, leading to more uniform shrinkage.
- Holding Pressure: Optimize holding pressure and time to compensate for shrinkage as the part cools.
- Part and Mold Design:
 - Wall Thickness: Maintain a uniform wall thickness throughout the part.
 - Gate Location: Position gates to ensure a balanced flow of material into the mold cavity.
- 3. Issue: Color Shifts or Thermal Degradation

Q: My plastic parts have a brownish or faded red color, suggesting thermal degradation of **Pigment Red 166**, even though it's rated for high temperatures. What could be the issue?

A: While **Pigment Red 166** has excellent thermal stability, particularly in polyolefins where it can withstand temperatures up to 300°C for short periods, several factors can contribute to color degradation.[3][4][5]

- Excessive Residence Time: If the molten polymer/pigment mixture remains in the extruder barrel or injection unit for too long at elevated temperatures, thermal degradation can occur.
- High Shear: Excessive shear from high screw speeds can generate frictional heat, raising the melt temperature beyond the setpoint and potentially degrading the pigment.
- "Dead Spots" in Machinery: Areas in the extruder or molding machine where material can stagnate will lead to prolonged heat exposure for that portion of the material.
- Polymer Type: The thermal stability of the pigment can be influenced by the polymer it is in.
 While stable in polyolefins, its performance might differ in other polymers. Disazo pigments, as a class, are generally not recommended for processing temperatures exceeding 200°C due to the potential for thermal decomposition.[6]

Preventative Measures:



- Optimize Processing Temperature: Use the lowest possible processing temperature that still allows for good melt flow and dispersion.
- Minimize Residence Time: Ensure a smooth and continuous process to avoid prolonged heat exposure.
- Regular Maintenance: Clean processing equipment regularly to eliminate dead spots and prevent material buildup.

Frequently Asked Questions (FAQs)

Q1: What are the typical processing temperatures for **Pigment Red 166**?

A1: The processing temperature largely depends on the base polymer. **Pigment Red 166** has high heat stability, making it suitable for a range of plastics. For example, in HDPE, it can be heat-resistant up to 300°C.[3][4][5] For a general-purpose polymer like polypropylene, typical injection molding temperatures would be in the range of 200-230°C.

Q2: What is a typical loading level for Pigment Red 166 in plastics?

A2: The loading level depends on the desired color depth, the thickness of the final part, and the presence of other additives like titanium dioxide. A typical starting point for masterbatch production is between 20-40% pigment concentration. For the final part, the masterbatch is let down into the natural polymer at ratios typically ranging from 1% to 5%.

Q3: Does **Pigment Red 166** affect the mechanical properties of the final plastic part?

A3: The addition of any pigment can potentially affect the mechanical properties of a polymer. Because organic pigments like **Pigment Red 166** can influence the crystallization of polymers, they may have an impact on properties such as tensile strength, impact resistance, and dimensional stability.[7] It is recommended to test the mechanical properties of the final colored part to ensure it meets the application's requirements.

Q4: Is **Pigment Red 166** suitable for use in PVC applications?

A4: Yes, **Pigment Red 166** is recommended for use in PVC and is noted for its good resistance to migration in plasticized PVC.[8]



Data Presentation

Table 1: Physical and Chemical Properties of Pigment Red 166

Property	Value
Chemical Type	Disazo Condensation
C.I. Number	20730
CAS Number	3905-19-9
Density	1.5 g/cm ³
Oil Absorption	≤60 ml/100g
Heat Resistance (HDPE)	up to 300°C
Light Fastness (Full Shade)	7-8 (on a scale of 1-8)

Data compiled from multiple sources.[9]

Table 2: Recommended Injection Molding Parameters for Polypropylene (PP) Homopolymer

Parameter	Recommended Range
Melt Temperature	200 - 230 °C
Mold Temperature	20 - 60 °C
Injection Pressure	5.5 - 10 MPa
Holding Pressure	50-70% of Injection Pressure
Back Pressure	0.34 - 0.7 MPa

Note: These are general guidelines. Optimal parameters will depend on the specific grade of PP, part geometry, and machine characteristics.[10][11]

Experimental Protocols

1. Protocol: Assessment of Pigment Dispersion in Polyolefins (based on ISO 18553)



Objective: To qualitatively and quantitatively assess the degree of dispersion of **Pigment Red 166** in a polyolefin matrix.

Methodology:

- Sample Preparation:
 - Take a representative sample of the final colored plastic part or pellet.
 - Cut a small piece of the sample.
 - Place the sample between two clean microscope slides.
 - Heat the slides on a hot plate to a temperature just above the melting point of the polymer (e.g., ~150-210°C for PE).
 - Apply gentle pressure to create a thin film of the polymer.
 - Allow the slide to cool to room temperature.
- Microscopic Examination:
 - Place the prepared slide on the stage of a transmission light microscope.
 - Examine the film at a magnification of 100x.
 - Scan different areas of the film to assess the overall dispersion.
- Evaluation:
 - Look for agglomerates (dark, dense areas of undispersed pigment).
 - Compare the observed dispersion to a rating scale or reference images, such as those provided in ISO 18553.
 - A good dispersion will show a uniform color with very few or no visible agglomerates.
- 2. Protocol: Color Difference Measurement (based on ASTM D2745 principles)



Objective: To quantitatively measure the color difference between a production sample and a standard.

Methodology:

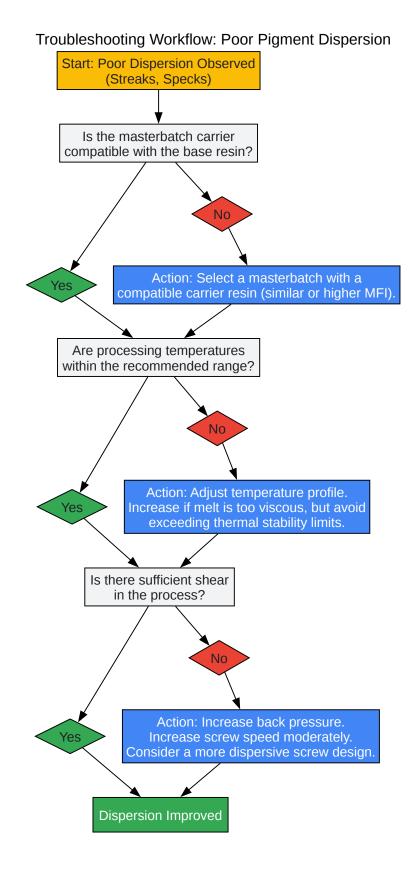
- Instrumentation:
 - Use a spectrophotometer or colorimeter capable of measuring color in the CIELAB (Lab*)
 color space.
- · Sample Preparation:
 - Ensure both the standard and the sample plaques have a flat, opaque, and uniform surface.
 - The plaques should be of sufficient thickness to be opaque.
- Measurement:
 - Calibrate the instrument according to the manufacturer's instructions.
 - Measure the L, a, and b* values of the color standard and record them.
 - Measure the L, a, and b* values of the production sample in at least three different locations and calculate the average.
- Calculation of Color Difference (ΔE*):
 - Calculate the difference in lightness (ΔL), red/green coordinate (Δa), and yellow/blue coordinate (Δb^*):
 - ∆L* = Lsample Lstandard
 - ∆a* = asample astandard
 - $\Delta b^* = bsample bstandard$
 - \circ Calculate the total color difference (ΔE^*) using the following formula:



- \circ A lower ΔE^* value indicates a smaller color difference and better color consistency.

Visualizations



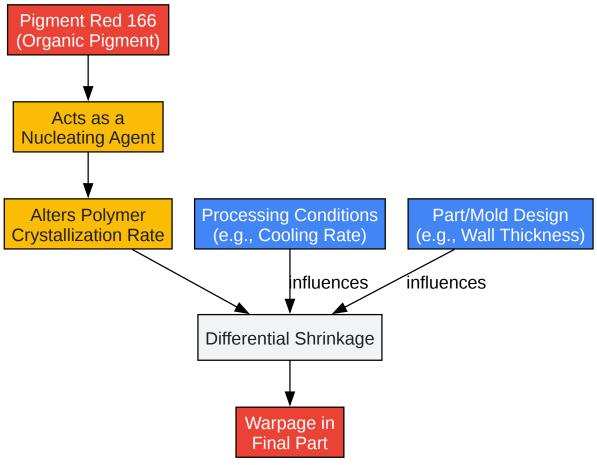


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Caption: Troubleshooting workflow for poor pigment dispersion.



Logical Relationships in HDPE Warpage with Organic Pigments



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Caption: Causes of warpage in HDPE with organic pigments.

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